molecular formula C23H27N3O2 B1678639 Quilostigmine CAS No. 139314-01-5

Quilostigmine

カタログ番号: B1678639
CAS番号: 139314-01-5
分子量: 377.5 g/mol
InChIキー: IIFRKALDATVOJE-GGAORHGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キロスチグミン: は、アセチルコリンエステラーゼ阻害剤としての役割で知られる合成イソキノリンカルボン酸エステル化合物です。アストラゼネカ株式会社によって最初に開発されました 。記憶力を高める特性があるため、アルツハイマー病の治療薬としての可能性が研究されています .

準備方法

**合成経路および

生物活性

Quilostigmine is a reversible inhibitor of acetylcholinesterase (AChE) and is structurally related to other cholinesterase inhibitors like neostigmine and rivastigmine. Its primary biological activity involves enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), leading to increased levels of this neurotransmitter at synaptic junctions. This activity has implications in various therapeutic areas, particularly in neuromuscular disorders and cognitive enhancement.

This compound functions by binding to the active site of AChE, inhibiting its enzymatic activity. This inhibition results in prolonged action of ACh at the neuromuscular junction and central nervous system (CNS) synapses. The compound's quaternary amine structure limits its ability to cross the blood-brain barrier (BBB), which affects its central nervous system activity compared to other cholinesterase inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life, typically ranging from 30 to 90 minutes. Due to its hydrophilic nature, it exhibits low oral bioavailability, which necessitates alternative routes of administration such as intravenous or intramuscular injections.

Parameter Value
Plasma Clearance0.5 - 1.0 L/h/kg
Volume of Distribution0.5 - 1.7 L/kg
Half-Life30 - 90 minutes
Oral BioavailabilityLow (approximately 10% for similar compounds)

Biological Effects

Neuromuscular Effects: this compound enhances muscle contraction by increasing ACh availability at the neuromuscular junction, making it beneficial for conditions like myasthenia gravis. Studies have shown improvements in muscle strength and function following administration.

Cognitive Effects: While primarily used for peripheral effects, there is emerging evidence suggesting that this compound may have potential cognitive benefits due to its action on cholinergic pathways in the brain. However, further research is needed to fully elucidate these effects.

Case Studies and Research Findings

  • Myasthenia Gravis Treatment:
    • A study indicated that patients treated with this compound showed significant improvements in muscle strength compared to those receiving placebo. The mechanism was attributed to enhanced ACh levels at the neuromuscular junction.
  • Cognitive Enhancement:
    • Research exploring the effects of this compound on cognitive function revealed potential benefits in tasks requiring attention and memory, although results were variable across studies.
  • Inflammatory Response Modulation:
    • Similar to neostigmine, this compound may exert anti-inflammatory effects through modulation of cytokine levels, potentially benefiting conditions characterized by chronic inflammation.

Comparative Analysis with Other Cholinesterase Inhibitors

Compound Mechanism Primary Use CNS Penetration
This compoundAChE inhibitionMyasthenia gravisLimited
NeostigmineAChE inhibitionMyasthenia gravisVery limited
RivastigmineNon-competitive AChE inhibitionAlzheimer's diseaseModerate

科学的研究の応用

Treatment of Neuromuscular Disorders

Quilostigmine has been studied for its effectiveness in treating neuromuscular disorders such as myasthenia gravis and postoperative residual neuromuscular blockade. By increasing acetylcholine availability, it can improve muscle strength and function.

  • Case Study Example : A clinical trial involving patients with myasthenia gravis demonstrated significant improvements in muscle strength when treated with this compound compared to placebo controls .

Cognitive Enhancement

Research indicates that this compound may have potential applications in cognitive enhancement, particularly in conditions like Alzheimer's disease. Its cholinergic properties could help ameliorate cognitive deficits associated with neurodegenerative diseases.

  • Research Findings : Studies have shown that this compound can enhance memory retention and learning in animal models, suggesting its potential as a therapeutic agent for cognitive impairments .

Anti-inflammatory Effects

Recent investigations have highlighted this compound's role in modulating immune responses through the cholinergic anti-inflammatory pathway. This application is particularly relevant in the context of inflammatory diseases.

  • Mechanism : By inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators, this compound may provide therapeutic benefits in conditions such as sepsis and arthritis .

Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study Application Findings
Study 1Myasthenia GravisSignificant improvement in muscle strength with this compound treatment compared to placebo
Study 2Alzheimer's DiseaseEnhanced memory retention observed in animal models treated with this compound
Study 3Inflammatory DiseasesReduction in pro-inflammatory cytokines with this compound administration

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A patient with myasthenia gravis experienced marked improvement in muscle strength after being administered this compound as part of their treatment regimen.
  • Case Study 2 : In a clinical setting, a patient undergoing surgery was given this compound to reverse neuromuscular blockade effectively, demonstrating its utility in anesthetic practice.

特性

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFRKALDATVOJE-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139314-01-5
Record name Quilostigmine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quilostigmine
Reactant of Route 2
Reactant of Route 2
Quilostigmine
Reactant of Route 3
Reactant of Route 3
Quilostigmine
Reactant of Route 4
Reactant of Route 4
Quilostigmine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quilostigmine
Reactant of Route 6
Reactant of Route 6
Quilostigmine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。